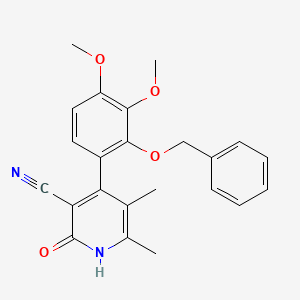![molecular formula C8H16Cl2N3O3P B14002844 4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile CAS No. 65263-76-5](/img/structure/B14002844.png)
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes amino, chloroethyl, phosphoryl, hydroxy, and nitrile functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable phosphorylating agent under controlled conditions.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the bis(2-chloroethyl)phosphoryl intermediate.
Hydroxylation and nitrile formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Key considerations include:
Reaction conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize yield and minimize by-products.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticancer agents due to its ability to interact with DNA.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile involves its interaction with cellular components:
Molecular Targets: The compound targets DNA, leading to the formation of cross-links that inhibit DNA replication and transcription.
Pathways Involved: The primary pathway involves the alkylation of DNA, which triggers cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzaldehyde
- 5-[Bis(2-chloroethyl)amino]uracil
- Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate
Uniqueness
4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxy-butanenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable cross-links with DNA sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Propriétés
Numéro CAS |
65263-76-5 |
|---|---|
Formule moléculaire |
C8H16Cl2N3O3P |
Poids moléculaire |
304.11 g/mol |
Nom IUPAC |
4-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile |
InChI |
InChI=1S/C8H16Cl2N3O3P/c9-2-4-13(5-3-10)17(12,15)16-6-1-8(14)7-11/h8,14H,1-6H2,(H2,12,15) |
Clé InChI |
GOPMNLRGJXLENH-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)(N)N(CCCl)CCCl)C(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


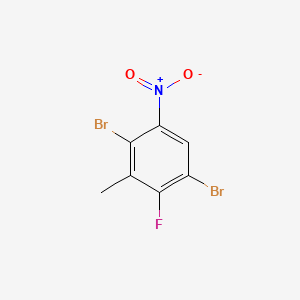

![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)
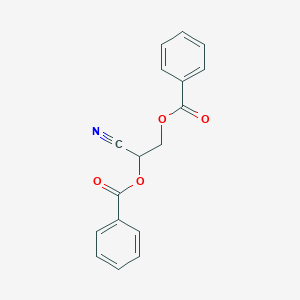


![1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide](/img/structure/B14002805.png)
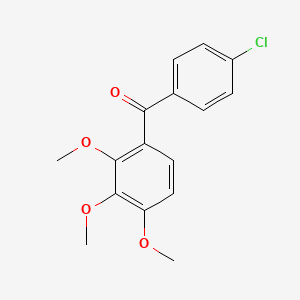

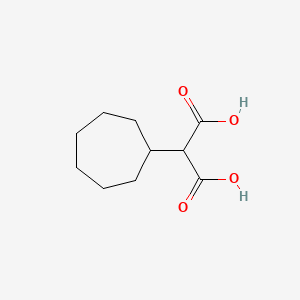
![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)
![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
